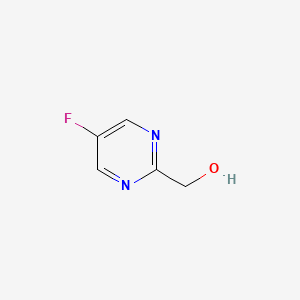

(5-Fluoropyrimidin-2-yl)methanol

Descripción general

Descripción

(5-Fluoropyrimidin-2-yl)methanol is a chemical compound with the molecular formula C₅H₅FN₂O and a molecular weight of 128.11 g/mol . It belongs to the class of pyrimidine derivatives and is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a hydroxymethyl group at the 2-position . This compound is a white crystalline solid that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyrimidin-2-yl)methanol typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting 5-fluoropyrimidine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

(5-Fluoropyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Pyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidines.

Aplicaciones Científicas De Investigación

(5-Fluoropyrimidin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of novel compounds with potential therapeutic applications.

Biology: The compound is utilized in the study of nucleic acid interactions and enzyme inhibition.

Industry: The compound is used in the synthesis of kinase inhibitors for cancer therapy.

Mecanismo De Acción

The mechanism of action of (5-Fluoropyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom’s high electronegativity and the hydroxymethyl group’s reactivity contribute to its biological activity . The compound inhibits RNA- and DNA-modifying enzymes, such as thymidylate synthase and DNA topoisomerase 1, leading to disruptions in nucleic acid synthesis and function . These interactions result in the compound’s therapeutic effects, particularly in cancer treatment .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil (5-FU): A widely used anticancer drug that inhibits thymidylate synthase.

Capecitabine: An oral prodrug of 5-FU used in cancer chemotherapy.

Tegafur: Another prodrug of 5-FU with similar anticancer properties.

Uniqueness

(5-Fluoropyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-FU and its prodrugs, this compound has a hydroxymethyl group that allows for additional chemical modifications and interactions . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying nucleic acid interactions .

Actividad Biológica

(5-Fluoropyrimidin-2-yl)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antiviral properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing upon diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. Its unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis methods typically involve reactions where (5-fluoropyrimidin-2-yl) derivatives are treated with alkylating agents in suitable solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under controlled conditions. For instance, one synthesis route reported the reaction of this compound with methanesulfonyl chloride in the presence of triethylamine, yielding various substituted derivatives .

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound and its derivatives. Notably, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines.

A study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugates that included this compound. Among these, one derivative exhibited significant growth inhibition against fibrosarcoma (HT-1080) with an IC50 value of 19.56 µM. The mechanism of action involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Apoptosis (Caspase-3/7 activation) |

| 5e | A-549 | Not specified | Cell cycle arrest |

Antiviral Activity

In addition to its anticancer properties, this compound has also been investigated for antiviral activity. However, results have shown limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while the compound may exhibit some antiviral properties, further modifications or combinations with other agents might be necessary to enhance its effectiveness.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A detailed investigation into various derivatives of this compound revealed that certain modifications significantly improved cytotoxicity against different cancer cell lines, including breast and lung carcinomas. The study utilized Annexin V staining and flow cytometry to confirm apoptosis as the primary mode of cell death.

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target proteins involved in cancer progression. These studies suggested that specific structural features enhance binding stability and biological activity .

Propiedades

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZSJRMEHFCYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856620 | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-72-2 | |

| Record name | 5-Fluoro-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.